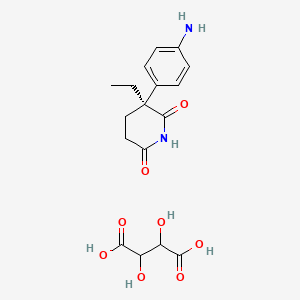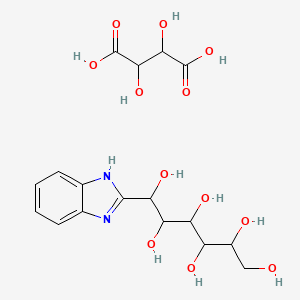
(R,S)-Nornicotine Bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Nornicotine Bitartrate is a chemical compound derived from nornicotine, an alkaloid found in tobacco It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Nornicotine Bitartrate typically involves the extraction of nornicotine from tobacco followed by its reaction with tartaric acid to form the bitartrate salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Large-scale extraction of nornicotine from tobacco leaves
Purification: Purification of nornicotine to remove impurities
Reaction: Reaction with tartaric acid in large reactors
Crystallization: Crystallization of the bitartrate salt for further use
Chemical Reactions Analysis
Types of Reactions: (R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: Conversion to nornicotine N-oxide using oxidizing agents like hydrogen peroxide
Reduction: Reduction to dihydronornicotine using reducing agents such as lithium aluminum hydride
Substitution: N-alkylation reactions to form N-substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, reflux
Substitution: Alkyl halides, base (e.g., sodium hydride), solvent (e.g., DMF), room temperature
Major Products:
Oxidation: Nornicotine N-oxide
Reduction: Dihydronornicotine
Substitution: N-alkylated nornicotine derivatives
Scientific Research Applications
(R,S)-Nornicotine Bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various alkaloid derivatives
Biology: Studied for its effects on nicotinic acetylcholine receptors
Medicine: Investigated for its potential use in smoking cessation therapies
Industry: Utilized in the production of nicotine replacement products
Mechanism of Action
The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors in the nervous system. It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This interaction leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine.
Comparison with Similar Compounds
Nicotine: The primary alkaloid in tobacco, structurally similar to nornicotine
Anabasine: Another tobacco alkaloid with similar pharmacological properties
Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure
Comparison:
Uniqueness: (R,S)-Nornicotine Bitartrate is unique due to its racemic nature, containing both R and S enantiomers, which may result in different pharmacological effects compared to its individual enantiomers.
Pharmacological Properties: While nicotine is more potent in its effects on nicotinic receptors, this compound offers a different profile of receptor interaction, making it valuable for specific research applications.
Properties
CAS No. |
7249-98-1 |
|---|---|
Molecular Formula |
C17H24N2O12 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
AZPBYZSNKVOUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


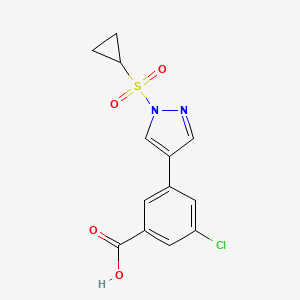

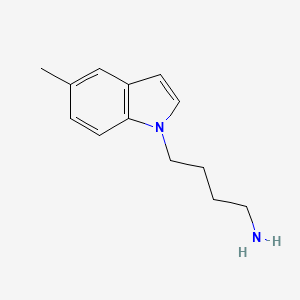
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)



![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
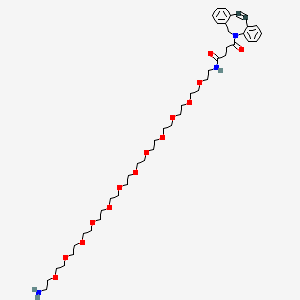
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
